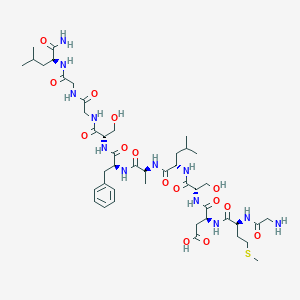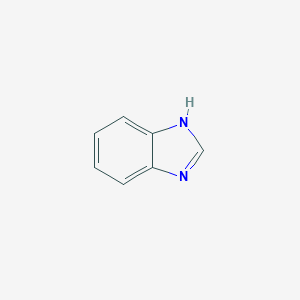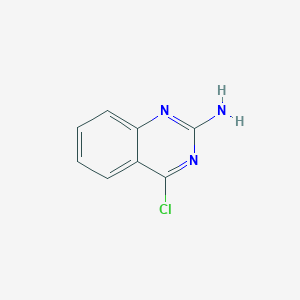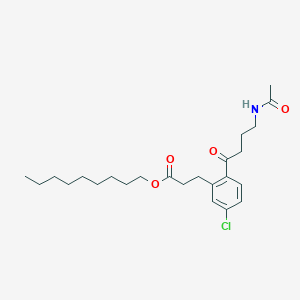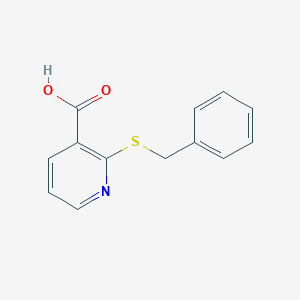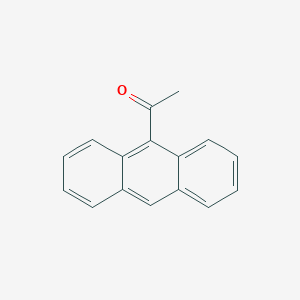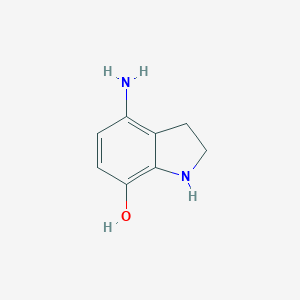
4-Aminoindolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoindolin-7-ol is a chemical compound that belongs to the family of indolin-7-ol derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer therapy. The compound has also shown promising results in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-Aminoindolin-7-ol is through the inhibition of protein kinase C (4-Aminoindolin-7-ol). 4-Aminoindolin-7-ol is a family of serine/threonine kinases that play a key role in cell signaling pathways. 4-Aminoindolin-7-ol is overexpressed in many types of cancer, and its inhibition by 4-Aminoindolin-7-ol leads to the suppression of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
In addition to its anticancer properties, 4-Aminoindolin-7-ol has also been shown to have potential therapeutic effects in other diseases. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Aminoindolin-7-ol is its high potency as a 4-Aminoindolin-7-ol inhibitor. This makes it a useful tool for studying 4-Aminoindolin-7-ol signaling pathways and their role in disease. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-Aminoindolin-7-ol. One area of interest is the development of more potent and selective 4-Aminoindolin-7-ol inhibitors based on the structure of 4-Aminoindolin-7-ol. Another area of interest is the exploration of the compound's potential therapeutic effects in other diseases beyond cancer, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Aminoindolin-7-ol and its effects on 4-Aminoindolin-7-ol signaling pathways.
Méthodes De Synthèse
The synthesis of 4-Aminoindolin-7-ol involves the reaction of indole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methylphenol in the presence of a base, such as triethylamine, to yield 4-Aminoindolin-7-ol.
Applications De Recherche Scientifique
4-Aminoindolin-7-ol has been extensively studied for its potential use as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
121545-81-1 |
|---|---|
Nom du produit |
4-Aminoindolin-7-ol |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
4-amino-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-2,10-11H,3-4,9H2 |
Clé InChI |
OCHAQTCASLOPQY-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(C=CC(=C21)N)O |
SMILES canonique |
C1CNC2=C(C=CC(=C21)N)O |
Synonymes |
1H-Indol-7-ol,4-amino-2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



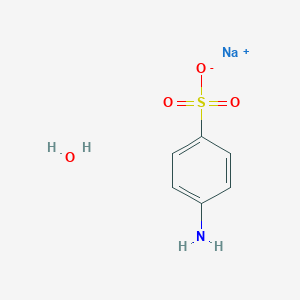
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
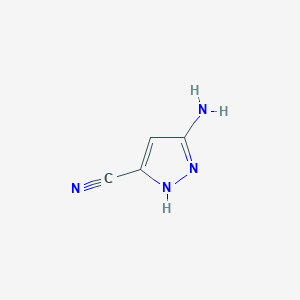
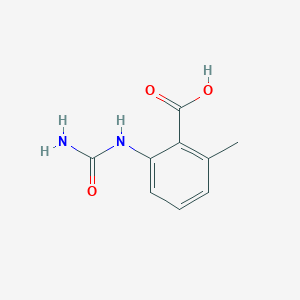

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
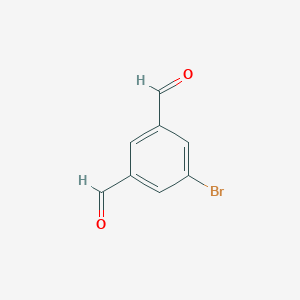
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
